2-(Pyridin-3-ylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Pyridin-3-ylamino)acetic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is also known as an impurity of Risedronate Sodium 2.5-Hydrate .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-3-ylamino)acetic acid” can be represented by the SMILES notationOC(=O)Cc1cccnc1
. The molecular weight of this compound is 137.14 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-3-ylamino)acetic acid” include a molecular weight of 152.151 and a density of 1.3±0.1 g/cm3 . The boiling point is 402.8±25.0 °C at 760 mmHg .Scientific Research Applications
- Antibacterial Activity : Substituted imidazo[1,2-a]pyridin-3-yl-acetic acids exhibit antibacterial properties . Researchers explore their potential as novel antibiotics.
- Antifungal and Antiviral Properties : These compounds also demonstrate antifungal and antiviral effects, making them relevant for infectious disease research .
- Anti-Inflammatory Agents : Imidazo[1,2-a]pyridine derivatives have anti-inflammatory potential, which could aid in treating inflammatory conditions .
- Cancer Therapeutics : Some studies propose using imidazo[1,2-a]pyridine derivatives for cancer treatment .
- Cardiovascular Disease Research : These compounds may have implications in cardiovascular health .
- Alzheimer’s Disease : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are being investigated for their role in Alzheimer’s disease management .
- Zolpidem (Fig. 1) : Widely used to treat short-term insomnia, zolpidem acts on γ-aminobutyric acid receptors, inducing sleep .
- Alpidem (Fig. 1) : Another derivative with hypnotic effects, alpidem, is used for brain function disorders .
- A straightforward method involves multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid to synthesize substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .
- This approach offers advantages over multistage methods, improving overall yield and practicality .
- The ligand (6-methyl-pyridin-2-ylamino)-acetic acid can be synthesized rapidly by reacting 2-amino-6-methylpyridine with chloroacetic acid .
- Researchers explore its coordination with metals (e.g., copper) to enhance antibacterial activity .
Medicinal Chemistry and Drug Development
Insomnia Treatment
Chemical Synthesis and Multicomponent Reactions
Coordination Chemistry
NMR Spectroscopy
Safety and Hazards
Future Directions
The future directions for “2-(Pyridin-3-ylamino)acetic acid” could involve further exploration of its potential pharmacological effects, given the broad spectrum of biological activity exhibited by related compounds . Additionally, improvements in the synthesis process could also be a focus, as the current method involves the use of specific reagents that are difficult to source .
properties
IUPAC Name |
2-(pyridin-3-ylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-9-6-2-1-3-8-4-6/h1-4,9H,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOOZPRBQQFWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961266 |
Source
|
Record name | N-Pyridin-3-ylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
408509-71-7 |
Source
|
Record name | N-Pyridin-3-ylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.